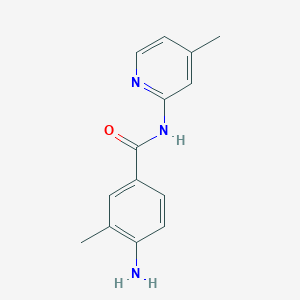

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

説明

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and metabolism .

生物活性

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a compound belonging to the class of benzanilides, which are known for their diverse biological activities, particularly in the inhibition of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with several protein kinases. The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly through:

- Inhibition of Tyrosine Kinases : This compound acts as a potent inhibitor of various receptor tyrosine kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Studies indicate that it can achieve significant inhibition percentages at low concentrations (10 nM), comparable to established inhibitors like imatinib .

- Phosphorylation Events : The compound influences phosphorylation events critical for cellular signaling. For instance, it has been implicated in the phosphorylation of proteins such as beta-catenin and cortactin, which are essential for cytoskeletal organization and cellular adhesion .

Research Findings

Recent studies have provided insights into the biological activities and therapeutic potentials of this compound:

- Kinase Inhibitory Assays : In vitro assays demonstrated that this compound exhibits inhibitory activity against multiple kinases. The following table summarizes its inhibitory effects on various targets:

| Target Kinase | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91 |

| PDGFRa | 67 |

| HER-4 | 65 |

| VEGFR2 | 48 |

- Cell Proliferation Studies : The compound has shown efficacy in reducing cell proliferation in cancer cell lines. For example, in assays involving breast cancer cell lines, it demonstrated a dose-dependent decrease in viability, indicating potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and the active sites of targeted kinases, supporting its role as a kinase inhibitor. The flexibility of the 4-(aminomethyl)benzamide moiety allows for optimal orientation within the binding pocket, enhancing its inhibitory potential .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Cancer Therapy : A study involving xenograft models showed that treatment with this compound significantly reduced tumor growth compared to controls. The mechanism was linked to the inhibition of EGFR-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis .

- Inflammatory Diseases : Research has also suggested that this compound may modulate inflammatory responses by inhibiting pathways associated with cytokine signaling, particularly through IL6 signaling pathways. This could have implications for diseases characterized by chronic inflammation .

科学的研究の応用

GPR52 Agonist Research

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is related to a class of compounds called 3-((4-Benzylpyridin-2-yl)amino)benzamides, which have been identified as potent GPR52 agonists . GPR52 is a G protein-coupled receptor with reported links to antipsychotic activity and cognitive functions . Research in this area has explored the potential of these compounds for therapeutic applications related to neurological disorders.

- GPR52 Agonist Development Optimization of benzamide compounds has led to the discovery of novel GPR52 agonists with improved potency and better aqueous solubility . These agonists have demonstrated antipsychotic-like activity in preclinical models, suggesting their potential as therapeutic agents for schizophrenia and related conditions .

- Pharmacological Tools GPR52 agonists, including benzamide derivatives, serve as valuable pharmacological tools for studying GPR52 activation, signaling bias, and therapeutic potential . These compounds enable researchers to investigate the intricacies of GPR52 signaling pathways and their impact on various physiological processes .

Histone Deacetylase (HDAC) Inhibition

N-(2-amino-4-pyridyl)benzamide derivatives, a class of compounds to which this compound belongs, have been identified as histone deacetylase inhibitors . HDACs play a crucial role in regulating gene expression by modifying chromatin structure . Inhibiting HDAC activity can lead to the activation of specific genes, promoting cell differentiation or apoptosis in cancer cells .

- Cancer Treatment HDAC inhibitors have emerged as promising agents for cancer chemotherapy due to their ability to induce terminal differentiation or apoptosis of cancer cells . By increasing the level of chromatin histone acetylation, these inhibitors can disrupt the abnormal gene expression patterns associated with tumor development .

- Clinical Studies Preliminary clinical studies have demonstrated that humans can safely achieve histone hyperacetylation levels by inhibiting HDAC activity . This finding has fueled interest in developing HDAC inhibitors for the treatment of cancer, leukemia, and other diseases associated with differentiation and proliferation .

Environmental Carcinogen Research

Heterocyclic amines, some structurally related to this compound, are a class of environmental and dietary carcinogens increasingly associated with cancer etiology . Research has explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines .

- Lactoperoxidase Activation Studies have shown that heterocyclic amines can undergo activation in breast tissue as a result of oxidation by lactoperoxidase (LPO) . This activation process may lead to the formation of DNA adducts, potentially initiating breast cancer .

- DNA Adduct Formation Research has focused on the DNA adduct formation of heterocyclic aromatic amines in human hepatocytes . These studies aim to elucidate the mechanisms by which these compounds interact with DNA and contribute to carcinogenesis .

FABP4 Inhibition

Some researches have explored the potential of related compounds as FABP4 inhibitors .

- Inhibitory Activity A number of molecules have been synthesized and evaluated as FABP4 inhibitors, with some demonstrating potent inhibitory activity . These inhibitors have the ability to reduce the fluorescence of the DR to a high extent, showcasing their effectiveness .

Physicochemical Properties

Relevant information regarding the physicochemical properties of a similar compound, namely 4-amino-3-methyl-N-(2-methylpropyl)benzamide, is available :

特性

IUPAC Name |

4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOSCKSPUBQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。